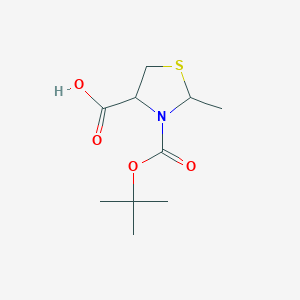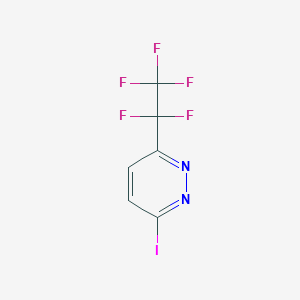
methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a cyclopentenone ring, a hydroxyl group, and a heptenoate ester moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate typically involves the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the heptenoic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Formation of a ketone
Reduction: Formation of an alcohol
Substitution: Formation of ethers or esters
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate: Unique due to its specific structure and functional groups.
This compound analogs: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentenone ring, a hydroxyl group, and a heptenoate ester moiety, which may confer unique chemical and biological properties.
Properties
CAS No. |
102518-97-8 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2+ |
InChI Key |
TUMDQIVLAQDJBH-DUXPYHPUSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C/CC1=CC(CC1=O)O |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)


